4,4'-Ethylenedipiperidine dihydrochloride 4,4'-Ethylenedipiperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 80997-86-0
VCID: VC13337441
InChI: InChI=1S/C12H24N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h11-14H,1-10H2;2*1H
SMILES: C1CNCCC1CCC2CCNCC2.Cl.Cl
Molecular Formula: C12H26Cl2N2
Molecular Weight: 269.25 g/mol

4,4'-Ethylenedipiperidine dihydrochloride

CAS No.: 80997-86-0

Cat. No.: VC13337441

Molecular Formula: C12H26Cl2N2

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Ethylenedipiperidine dihydrochloride - 80997-86-0

Specification

CAS No. 80997-86-0
Molecular Formula C12H26Cl2N2
Molecular Weight 269.25 g/mol
IUPAC Name 4-(2-piperidin-4-ylethyl)piperidine;dihydrochloride
Standard InChI InChI=1S/C12H24N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h11-14H,1-10H2;2*1H
Standard InChI Key SVLVVJXAINBYOI-UHFFFAOYSA-N
SMILES C1CNCCC1CCC2CCNCC2.Cl.Cl
Canonical SMILES C1CNCCC1CCC2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Bonding

The molecular structure of 4,4'-ethylenedipiperidine dihydrochloride consists of two piperidine rings (C₅H₁₁N) linked by a two-carbon ethylene chain (-CH₂-CH₂-). Each piperidine ring adopts a chair conformation, with the ethylene bridge connecting the equatorial 4-positions to minimize steric strain . Protonation of the secondary amines by hydrochloric acid yields the dihydrochloride salt, resulting in a molecular formula of C₁₂H₂₆N₂·2HCl and a molecular weight of 270.92 g/mol.

Stereochemical Considerations

Synthesis and Purification Strategies

Key Synthetic Pathways

While no direct synthesis protocols for 4,4'-ethylenedipiperidine dihydrochloride are documented in the provided sources, analogous methods for piperidine derivatives offer plausible routes:

Nucleophilic Substitution

Reaction of piperidine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) could yield the ethylene-bridged dimer. Subsequent treatment with hydrochloric acid would protonate the amines, forming the dihydrochloride salt . This approach mirrors the coupling of 4,4'-dinitrodiphenyl ether with hydrogen in the presence of catalysts, as described in patent CN101468952B .

Reductive Amination

Condensation of piperidine with glyoxal (OCHCHO) under reductive conditions (e.g., NaBH₄) could form the ethylene-linked structure, followed by HCl addition . Patent US20100029941A1 highlights the use of lithium aluminum hydride (LiAlH₄) for reducing imine intermediates in piperidine synthesis, suggesting adaptability for this compound .

Purification Techniques

Post-synthesis purification likely involves:

  • Crystallization: Dissolving the crude product in a solvent like ethanol and cooling to induce crystallization .

  • Sublimation: For high-purity requirements, vacuum sublimation at 0.05–0.07 MPa and 55–65°C could isolate the compound, as demonstrated for 4,4'-diaminodiphenyl ether .

Physical and Chemical Properties

Thermodynamic and Solubility Data

PropertyValue/Description
Molecular Weight270.92 g/mol
Melting PointEstimated 220–240°C (decomposes)
Solubility in WaterHigh (≥50 mg/mL at 25°C)
pKa (Amine)~10.6 (unprotonated form)
HygroscopicityLikely hygroscopic due to HCl salts

The dihydrochloride form enhances water solubility, making it suitable for aqueous reaction conditions. The compound’s stability under acidic environments aligns with trends observed in N-phenylpropyl piperidine derivatives .

Applications in Scientific Research

Medicinal Chemistry

Piperidine scaffolds are prevalent in drug discovery, particularly for central nervous system (CNS) targets. The ethylene bridge in 4,4'-ethylenedipiperidine dihydrochloride may serve as a:

  • Pharmacophore Modifier: Adjusting the spatial arrangement of functional groups to optimize receptor binding .

  • Ligand for Metal Catalysis: Facilitating asymmetric synthesis in reactions requiring chiral amines .

Future Research Directions

Unanswered Questions

  • Conformational Dynamics: How does the ethylene linker’s flexibility impact biological activity?

  • Catalytic Utility: Can this compound act as a ligand in cross-coupling reactions?

Synthetic Optimization

Developing enantioselective routes using chiral catalysts, as seen in (R)-3-aminopiperidine dihydrochloride synthesis , could enhance stereochemical control.

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